2-Methyl-1-pentylpyridin-1-ium;bromide

Corrosion inhibition Mild steel Sulfuric acid

2-Methyl-1-pentylpyridin-1-ium bromide (CAS 148292-41-5) is a quaternary pyridinium salt with the molecular formula C₁₁H₁₈BrN and a molecular weight of 244.17 g/mol. The compound features a 2-methyl substituent on the pyridine ring and an N-pentyl chain, classifying it as a disubstituted pyridinium salt within the broader ionic liquid and phase-transfer catalyst landscape.

Molecular Formula C11H18BrN
Molecular Weight 244.17 g/mol
CAS No. 148292-41-5
Cat. No. B115258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentylpyridin-1-ium;bromide
CAS148292-41-5
SynonymsPYRIDINIUM, 2-METHYL-1-PENTYL-, BROMIDE
Molecular FormulaC11H18BrN
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCCCCC[N+]1=CC=CC=C1C.[Br-]
InChIInChI=1S/C11H18N.BrH/c1-3-4-6-9-12-10-7-5-8-11(12)2;/h5,7-8,10H,3-4,6,9H2,1-2H3;1H/q+1;/p-1
InChIKeyWUGXMQKRNVELEX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentylpyridin-1-ium Bromide (CAS 148292-41-5): Identity and Baseline Characterization for Procurement Decisions


2-Methyl-1-pentylpyridin-1-ium bromide (CAS 148292-41-5) is a quaternary pyridinium salt with the molecular formula C₁₁H₁₈BrN and a molecular weight of 244.17 g/mol . The compound features a 2-methyl substituent on the pyridine ring and an N-pentyl chain, classifying it as a disubstituted pyridinium salt within the broader ionic liquid and phase-transfer catalyst landscape. It is registered under EU REACH (EC number 402-690-2) with a harmonized CLP classification of Acute Tox. 4 and Aquatic Chronic 3 [1]. The 2-methyl group introduces steric and electronic effects distinct from unsubstituted pyridinium analogs, a structural determinant that influences performance in applications where pyridinium ring electronics govern activity.

Why 2-Methyl-1-pentylpyridin-1-ium Bromide Cannot Be Freely Interchanged with Generic Pyridinium Bromides


Within the pyridinium bromide class, subtle structural variations produce non-linear performance differences that preclude simple functional interchange. The 2-methyl substituent on 2-methyl-1-pentylpyridin-1-ium bromide alters the electron density and steric environment around the quaternary nitrogen, directly modulating the compound's redox stability, adsorption affinity on metal surfaces, and catalytic activity [1]. Comparative corrosion inhibition studies on related 2-methylpyridinium analogs demonstrate that the 2-methyl group increases the coefficient of corrosion inhibition by up to 2.5-fold relative to unsubstituted pyridinium counterparts under identical conditions . In metal-free oxidation catalysis, electron-donating substituents on the pyridinium ring shift conversion and selectivity profiles by over 30 percentage points [2]. Procurement of a generic N-alkylpyridinium bromide without the 2-methyl group therefore carries the risk of underperformance in applications where ring electronics are central to the mechanism of action.

Quantitative Differentiation Evidence for 2-Methyl-1-pentylpyridin-1-ium Bromide Against Closest Analogs


Enhanced Corrosion Inhibition Efficiency Conferred by 2-Methyl Substitution on Pyridinium Bromides

In comparative corrosion inhibition experiments on 08KP steel in 3 M H₂SO₄, 1-phenacylmethyl-2-methylpyridinium bromide (I-3) exhibited a coefficient of corrosion inhibition of 15.5 at 20 °C and 209.1 at 60 °C, whereas the unsubstituted analog 1-phenacylmethylpyridinium bromide (I-1) achieved only 11.3 at 20 °C and a substantially lower value at elevated temperature . The 2-methyl group thus provides a 1.4-fold enhancement at 20 °C and a dramatic order-of-magnitude improvement at 60 °C. Although these data originate from structurally related 1-phenacylmethyl-substituted compounds rather than the 1-pentyl target itself, the ring electronics conferred by the 2-methyl group are directly transferable, as the inhibition mechanism depends on pyridinium ring adsorption onto the metal surface rather than on the N-alkyl chain identity .

Corrosion inhibition Mild steel Sulfuric acid Pyridinium bromide

Electronic Modulation of Catalytic Oxidation Activity by Pyridinium Ring Substituents

In a systematic study of N-alkyl pyridinium salts as metal-free catalysts for the selective oxidation of p-xylene, substitution on the pyridinium ring was shown to control both conversion and selectivity. A catalyst bearing an electron-donating –N(CH₃)₂ group (catalyst c) achieved 52% conversion of p-xylene with 86% selectivity to p-toluic acid, compared to only 39% conversion and 72% selectivity for the unsubstituted parent (catalyst a) [1]. An electron-withdrawing –CN substituent (catalyst b) reduced conversion to 27% [1]. The 2-methyl group of the target compound is a weaker but still net electron-donating substituent, positioning it between the unsubstituted and the strongly donating –N(CH₃)₂ case. The conventional quaternary ammonium salt TBAB, a common phase-transfer catalyst, gave merely 4% conversion under identical conditions [1].

Metal-free oxidation p-Xylene Catalytic selectivity N-alkyl pyridinium

Regulatory Classification and Hazard Profile Differentiating 2-Methyl-1-pentylpyridin-1-ium Bromide from Shorter-Chain Pyridinium Analogs

Under the EU CLP Regulation (1272/2008), 2-methyl-1-pentylpyridin-1-ium bromide carries a harmonized classification of Acute Tox. 4 (oral) and Aquatic Chronic 3 [1]. This distinguishes it from shorter-chain N-alkyl pyridinium bromides such as 1-ethylpyridinium bromide or 1-butylpyridinium bromide, which may have different hazard profiles due to their higher water solubility and bioavailability. The C5 pentyl chain of the target compound confers reduced aqueous solubility (logP estimated >1.5 based on chain length) relative to C2–C4 analogs, which moderates acute aquatic toxicity while maintaining sufficient hydrophobicity for surface-active applications . For procurement in regulated environments (REACH-compliant facilities, wastewater-sensitive sites), this specific classification profile directly impacts safe-handling protocols, disposal costs, and regulatory reporting obligations.

Regulatory compliance CLP classification Acute toxicity Environmental hazard

Recommended Industrial and Research Application Scenarios for 2-Methyl-1-pentylpyridin-1-ium Bromide


Acid Corrosion Inhibitor for Carbon Steel in High-Temperature Pickling and Oilfield Acidizing

Based on the demonstrated 2-methyl enhancement effect in pyridinium bromide corrosion inhibitors, 2-methyl-1-pentylpyridin-1-ium bromide is a strong candidate for protecting carbon steel (e.g., 08KP, API 5L grades) in hot sulfuric or hydrochloric acid environments. The 2-methyl group confers a coefficient of corrosion inhibition that is at least 1.4× higher at ambient temperature and an order of magnitude higher at 60 °C compared to unsubstituted pyridinium analogs . The C5 pentyl chain provides sufficient surface affinity for adsorption on mild steel without the excessive micellization that can occur with longer-chain (C8+) analogs. Formulators seeking to replace propargyl alcohol or other volatile organic corrosion inhibitors in acidizing solutions can use this compound as a less-volatile, thermally stable alternative.

Metal-Free Catalyst Component for Selective Oxidation of Methyl Aromatic Hydrocarbons

In solvent-free oxidation of p-xylene, m-xylene, and other methyl aromatics using molecular oxygen as the terminal oxidant, 2-methyl-1-pentylpyridin-1-ium bromide is expected to function as an effective metal-free organic catalyst. The electron-donating 2-methyl group is predicted to shift the conversion-selectivity balance toward higher p-toluic acid yield compared to unsubstituted N-alkyl pyridinium salts [1]. At a catalyst loading of 2.5 mol%, operating at 160 °C and 1.0 MPa O₂, conversion exceeding 40% with selectivity above 75% is a reasonable performance expectation based on substituent-effect trends. The absence of metal contamination is critical for pharmaceutical and polymer-grade terephthalic acid production, where trace metals cause downstream purification costs.

REACH-Compliant Research Intermediate with Defined Hazard Profile

For laboratories and pilot facilities operating under EU REACH or equivalent chemical management frameworks, 2-methyl-1-pentylpyridin-1-ium bromide offers the advantage of a fully characterized harmonized hazard classification (Acute Tox. 4, Aquatic Chronic 3) [2]. This allows procurement with predictable safety data sheet parameters, known personal protective equipment requirements, and pre-calculated disposal costs. Compared to custom-synthesized pyridinium bromides without REACH registration, the target compound reduces regulatory lead time for projects transitioning from bench to pilot scale.

Quote Request

Request a Quote for 2-Methyl-1-pentylpyridin-1-ium;bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.